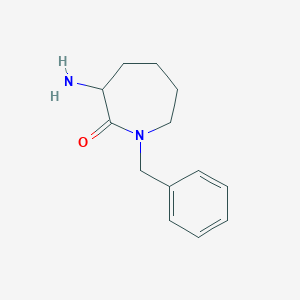

(S)-3-amino-1-benzylazepan-2-one

Description

Significance of Medium-Sized Lactams in Organic Chemistry and Bioactive Molecule Research

Lactams, which are cyclic amides, are a cornerstone of organic chemistry and are classified based on the size of their ring. fiveable.mewikipedia.org Medium-sized lactams, containing seven- to ten-membered rings, are particularly significant in the realms of natural product chemistry and pharmaceutical research. acs.org These structures are integral to many biologically active molecules, including antibiotics. fiveable.me The cyclic nature of lactams often imparts greater stability compared to their linear counterparts, a feature that is highly valued in medicinal chemistry. fiveable.me The synthesis of these medium-sized rings, however, can be challenging. acs.orgnih.gov

The Azepan-2-one (B1668282) Scaffold: Structural Prominence and Research Interest

The azepan-2-one scaffold, a seven-membered lactam, is a prominent structural motif found in numerous natural and synthetic compounds. nih.gov Azepanes, the saturated seven-membered nitrogen-containing heterocycles from which azepan-2-ones are derived, are recognized as important therapeutic agents. nih.gov In fact, the azepane motif is among the top 100 most frequently used ring systems in small molecule drugs. researchgate.net This prevalence has spurred significant interest among synthetic organic chemists to develop new methods for constructing azepane-based compounds. researchgate.net The azepan-2-one structure itself is a key component in various bioactive molecules and has been the subject of research in areas such as antimycobacterial agents. nih.gov

The parent compound of the azepan-2-one family is ε-caprolactam, an organic compound with the formula (CH₂)₅C(O)NH. wikipedia.org This colorless solid is primarily used in the production of Nylon 6. wikipedia.org

Enantioselective Synthesis as a Cornerstone in Chiral Azepan-2-one Studies

Many bioactive molecules exist as enantiomers, which are non-superimposable mirror images of each other. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause unwanted side effects. This makes the ability to synthesize a specific enantiomer, a process known as enantioselective synthesis, critically important in medicinal chemistry. taylorandfrancis.com

The development of methods for the enantioselective synthesis of chiral azepan-2-ones is a key area of research. uol.de These methods aim to produce azepane scaffolds with a high degree of stereoselectivity, ensuring that the desired enantiomer is obtained in high purity. nih.govuol.de Various strategies have been developed to achieve this, including the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions. nih.govuol.de The ability to synthesize enantiomerically pure azepan-2-ones allows for the precise investigation of their biological activities and the development of more effective and safer therapeutic agents. nih.gov

Contextualization of (S)-3-amino-1-benzylazepan-2-one within Azepan-2-one Research Paradigms

This compound is a specific chiral derivative of the azepan-2-one scaffold. Its IUPAC name is (3S)-3-amino-1-benzylazepan-2-one. synhet.com The "(S)" designation indicates the specific stereochemical configuration at the chiral center, which is the carbon atom at the 3-position of the azepan-2-one ring. The presence of an amino group at this position and a benzyl (B1604629) group on the nitrogen atom makes it a valuable intermediate for the synthesis of more complex molecules. synhet.com

The study of this compound fits squarely within the research paradigms of chiral azepan-2-one chemistry. Its synthesis requires methods that can control the stereochemistry at the 3-position to produce the desired (S)-enantiomer. The amino group provides a handle for further functionalization, allowing for its incorporation into a variety of potential drug candidates and other bioactive compounds. Research into this and similar molecules contributes to the broader understanding of how to construct and utilize the azepan-2-one scaffold in the pursuit of new scientific discoveries.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-amino-1-benzylazepan-2-one |

InChI |

InChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2 |

InChI Key |

WUBFFASJCUPUCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C(C1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino 1 Benzylazepan 2 One and Chiral Azepan 2 One Derivatives

Asymmetric Annulation Strategies for Seven-Membered Lactam Formation

Annulation reactions provide a convergent and powerful approach to building cyclic structures. For seven-membered lactams, or azepanones, strategies involving the combination of smaller fragments have been developed to ensure high stereoselectivity.

A highly effective method for constructing densely substituted azepanone cores is through the (4+3) annulation of donor-acceptor (D-A) cyclopropanes with 2-aza-1,3-dienes (azadienes). nih.govnih.gov This approach is a convergent strategy for forming seven-membered rings, which has been less explored for azepanes compared to carbocycles. nih.gov

The reaction is typically catalyzed by a Lewis acid, with ytterbium triflate (Yb(OTf)₃) proving particularly effective, leading to the desired azepanones in good to excellent yields and with high diastereoselectivity. nih.govresearchgate.net The process occurs under mild conditions and is scalable. nih.gov The scope of the reaction is broad, accommodating various electron-rich (hetero)aryl, alkenyl, and amino-substituted D-A cyclopropanes. nih.gov

For achieving enantioselectivity, a different catalytic system is employed. The use of copper(II) triflate (Cu(OTf)₂) in combination with a chiral trisoxazoline (Tox) ligand, such as (S)-CyTox, has been shown to facilitate an enantioselective transformation. nih.govnih.gov The resulting cycloadducts are versatile substrates for further chemical modifications. nih.govnih.gov

Table 1: Lewis Acid Catalyzed (4+3) Annulation of D-A Cyclopropanes and Azadienes

| Catalyst / Ligand | Selectivity | Yield | Reference |

|---|---|---|---|

| Yb(OTf)₃ | High Diastereoselectivity | Good to Excellent | nih.govresearchgate.net |

This table summarizes catalyst systems and their observed selectivity in the (4+3) annulation approach to azepanones.

Another innovative pathway to highly substituted azepanones involves a stepwise annulation and ring-opening sequence starting from 2H-azirines. figshare.com This methodology provides access to complex heterocyclic structures. While metal catalysts are often used for the ring-opening of 2H-azirines, metal-free conditions using Brønsted acids like perchloric acid (HClO₄) have also been developed for certain annulations, showcasing a greener approach. rsc.org

In the context of azepanone synthesis, the strategy involves an initial annulation reaction with the 2H-azirine, followed by a subsequent ring-opening of the strained three-membered ring to form the larger seven-membered lactam structure. figshare.comresearchgate.net This sequence allows for the introduction of significant molecular complexity in a controlled manner. The specific conditions and intermediates in this pathway are crucial for directing the reaction toward the desired azepanone product.

Catalytic Asymmetric Hydrogenation Routes to Chiral Azepanones

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules. This method is particularly effective for the synthesis of chiral lactams from their unsaturated precursors.

Rhodium complexes have been successfully employed as catalysts for the asymmetric hydrogenation of α,β-unsaturated lactams, including medium-ring systems relevant to azepanones. rsc.orgacs.org A notable example is the use of a Rhodium/ZhaoPhos complex, which smoothly hydrogenates unsaturated cyclic NH lactams, achieving remarkably high enantioselectivities. acs.org This system is robust and was successfully applied to a scale-up synthesis. acs.org

The hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, a category that includes precursors to 3-substituted azepanones, has been developed to give α-chiral cyclic lactams in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org A key feature of this transformation is the crucial role of hydrogen bonding between the substrate and the catalyst, which helps to lock the substrate into a specific conformation for the hydrogenation to occur stereoselectively. rsc.orgrsc.org

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Unsaturated Lactam Precursors

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh/ZhaoPhos | Unsaturated medium-ring NH lactams | Not specified | Remarkably High | acs.org |

This table presents the performance of specific rhodium catalyst systems in the asymmetric hydrogenation of unsaturated lactams.

The success of catalytic asymmetric hydrogenation hinges on the design of the chiral ligand bound to the metal center. The ligand's structure dictates the stereochemical outcome of the reaction. nih.govacs.org Judicious selection of the ligand can allow for stereodivergent synthesis, selectively providing access to different isomers (e.g., cis or trans) from the same starting material under mild conditions. nih.govnih.gov

In the context of rhodium-catalyzed hydrogenations, ligands such as bisphosphine-thioureas (e.g., ZhaoPhos) have been developed. rsc.org The thiourea (B124793) moiety in these ligands can form hydrogen bonds with the substrate, acting as a crucial control element to enforce a specific orientation of the substrate in the catalyst's chiral pocket. rsc.orgacs.org This non-covalent interaction is enzyme-like and is critical for achieving high levels of stereocontrol. acs.org Similarly, in the (4+3) annulation strategy, the trisoxazoline (Tox) ligand was essential for inducing enantioselectivity. nih.govnih.gov The ability to fine-tune the ligand structure provides a powerful tool for controlling both the efficiency and selectivity of the synthesis of chiral azepanones.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions offer an efficient means of constructing cyclic systems from linear precursors, often with high regioselectivity and stereoselectivity. For azepanones, intramolecular cyclization and rearrangement reactions represent an important synthetic avenue. One such strategy is the intramolecular C-H amidation, where a nitrogen-containing functional group reacts with a C-H bond within the same molecule to form the lactam ring. researchgate.net This has been achieved with high enantioselectivity using engineered enzymes. researchgate.net

Another approach involves the ring-opening of strained systems tethered to a suitable precursor. For example, acid-catalyzed ring-opening reactions of cyclopropanated heterobicyclic systems can lead to functionalized cyclic structures. beilstein-journals.org While the direct application to (S)-3-amino-1-benzylazepan-2-one might require specific precursors, the underlying principle of using intramolecular bond reorganization to build the seven-membered lactam ring is a versatile strategy in heterocyclic synthesis.

Palladium-Catalyzed Intramolecular Cyclocarbonylation

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for constructing complex molecular architectures. Among these, intramolecular cyclocarbonylation represents a direct approach to forming cyclic carbonyl compounds. This methodology, while not extensively detailed in the provided search results for the specific target molecule, would conceptually involve the cyclization of an appropriate unsaturated amino-ester or related substrate in the presence of a palladium catalyst and carbon monoxide.

A related and well-documented transformation is the palladium(II)-catalyzed aza-Wacker-type reaction, which involves the intramolecular oxidative amination of olefins. nih.gov This process has been successfully applied to synthesize a variety of nitrogen-containing heterocycles. nih.gov In a typical aza-Wacker reaction, a nucleophilic nitrogen atom attacks a palladium-activated olefin, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization. nih.gov This strategy is noted for its ability to tolerate a range of functional groups under mild reaction conditions. nih.gov

While the direct cyclocarbonylation to form this compound would require a specific substrate and catalytic system, the principles of palladium-catalyzed intramolecular cyclization provide a strong foundation for its potential development. Such a reaction would likely proceed through the formation of a key acyl-palladium intermediate followed by intramolecular nucleophilic attack by the amine.

Table 1: Key Features of Palladium-Catalyzed Intramolecular Cyclizations

| Feature | Description | Reference |

| Catalyst | Typically a Palladium(II) complex. | nih.gov |

| Reactants | Unsaturated amines, amides, or carbamates. | nih.gov |

| Key Step | Nucleopalladation of the olefin bond. | nih.gov |

| Advantages | Mild reaction conditions, tolerance of various functional groups. | nih.gov |

| Application | Synthesis of natural products and bioactive compounds. | nih.gov |

Reductive Cyclization of Azido (B1232118) Amides

The reductive cyclization of azido amides is a robust method for the synthesis of lactams bearing an amino group. This transformation typically involves the reduction of an azide (B81097) functionality to an amine, which then undergoes intramolecular cyclization with an ester or carboxylic acid group present in the same molecule.

A related and highly efficient strategy is the one-pot intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide moiety. nih.gov This method has been successfully employed for the synthesis of 3-azidopiperidines and can be conceptually extended to the synthesis of 3-azidoazepan-2-ones. nih.gov The subsequent reduction of the azide would then yield the desired 3-amino-azepan-2-one. This approach is particularly valuable as it provides access to the versatile azide functionality, which can be further elaborated. nih.gov

The regioselectivity of such transformations can favor the anti-Markovnikov adduct, offering a complementary approach to traditional olefin amino functionalization methods. nih.govfigshare.com The use of iridium catalysts in the reductive functionalization of amides has also been shown to be highly effective, furnishing products with excellent stereoselectivity. nih.gov

Table 2: Reductive Cyclization Approaches

| Method | Description | Key Features | Reference |

| Intramolecular Cyclization of Unsaturated Amines | One-pot synthesis involving the installation of an azide followed by cyclization. | High efficiency, versatile azide intermediate. | nih.gov |

| Iridium-Catalyzed Reductive Functionalization | Activation of a lactam followed by a stereoselective Strecker reaction. | Excellent diastereoselectivity (dr up to 23:1). | nih.gov |

Beckmann Rearrangement and Related Approaches

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. youtube.com This method is particularly useful for the synthesis of cyclic amides, known as lactams, from cyclic ketoximes. The commercial synthesis of caprolactam, the precursor to Nylon-6, famously utilizes the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime. libretexts.org

The reaction is initiated by the treatment of a ketoxime with an acid or another promoting agent, which facilitates the rearrangement of the group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. youtube.com

For the synthesis of chiral azepan-2-one (B1668282) derivatives, a chiral ketone precursor would be required. The stereochemistry of the migrating group can be controlled, making it a potentially valuable tool for asymmetric synthesis. youtube.com Various reagents have been developed to promote the Beckmann rearrangement under milder conditions, thus expanding its applicability to more sensitive substrates. libretexts.org

Table 3: Conditions for Beckmann Rearrangement

| Catalyst/Reagent | Substrate | Conditions | Yield/Conversion | Reference |

| Amberlyst 15 / Acetic Acid | 4-hydroxyacetophenone oxime | Reflux, 2 h | 66.7% | libretexts.org |

| Ga(OTf)₃ / CH₃CN | Cyclohexanone oxime | 40°C, 20 min | 92% conversion | libretexts.org |

| HgCl₂ / CH₃CN | Cyclohexanone oxime | 80°C, 8 h | - | libretexts.org |

| P₂O₅ or Eaton's Reagent | Cyclohexanone oxime | 75°C, 16-21 h | - | libretexts.org |

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net These approaches are characterized by their high atom economy, time and cost-effectiveness, and their ability to generate molecular diversity. nih.govnih.gov

While a specific MCR for this compound is not detailed in the provided search results, the general principles of MCRs can be applied to its design. For instance, a one-pot synthesis of β-amino amides has been developed from aldehydes, anilines, carboxylic acids, and ynamides. nih.gov Similarly, one-pot processes for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and pyrroles, have been reported, often utilizing transition metal catalysts or operating under mild, environmentally friendly conditions. nih.govmdpi.com

The development of a multi-component reaction for the synthesis of chiral azepan-2-ones would likely involve the careful selection of starting materials that can undergo a cascade of reactions, such as condensation, cyclization, and rearrangement, in a controlled manner to afford the desired product with high selectivity.

Biocatalytic Transformations Towards Chiral Azepanes

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of enantiopure pharmaceuticals and their intermediates. mdpi.comnih.govjocpr.com Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of chiral molecules. nih.govnih.gov

For the synthesis of chiral azepanes, several classes of enzymes could be employed. Hydrolases, such as lipases and proteases, are widely used for the kinetic resolution of racemic mixtures of esters and amides to produce enantiomerically pure compounds. jocpr.com Oxidoreductases, including alcohol dehydrogenases, can be used for the asymmetric reduction of ketones to produce chiral alcohols, which are versatile intermediates. jocpr.com

Transaminases are particularly relevant as they can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This approach could be used to generate a chiral amino ketone that could then be cyclized to form the desired chiral azepan-2-one. The use of whole-cell biocatalysts or isolated enzymes, including immobilized enzymes, has been successfully implemented in industrial processes for the production of chiral intermediates. nih.gov

Table 4: Classes of Biocatalysts for Chiral Synthesis

| Enzyme Class | Type of Reaction | Application in Chiral Synthesis | Reference |

| Hydrolases (Lipases, Proteases) | Hydrolysis | Resolution of racemic esters and amides. | jocpr.com |

| Oxidoreductases (Alcohol Dehydrogenases) | Oxidation/Reduction | Asymmetric synthesis of chiral alcohols and ketones. | jocpr.com |

| Transferases (Transaminases) | Transfer of functional groups | Asymmetric synthesis of chiral amines. | jocpr.com |

| Monooxygenases | Hydroxylation, Epoxidation, Baeyer-Villiger | Enantioselective and regioselective functionalization. | nih.gov |

Chemical Transformations and Reactivity Profiling of Azepan 2 One Scaffolds

Functionalization at Amino and Benzyl (B1604629) Moieties

The presence of a primary amino group and an N-benzyl group provides opportunities for a wide range of functionalization reactions. These modifications are instrumental in modulating the compound's physicochemical properties.

The primary amino group at the C3 position is a key site for derivatization. It can readily undergo acylation with various acylating agents like acyl chlorides and acetic anhydride (B1165640) to form the corresponding amides. researchgate.net Sulfonylation with sulfonyl chlorides is another common transformation, leading to the formation of sulfonamides. nih.gov Furthermore, the amino group can be a handle for introducing diverse substituents through reductive amination or by forming imines with aldehydes. researchgate.net

The N-benzyl group, while generally stable, can be cleaved under specific conditions. Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like formic acid can effectively remove the benzyl protecting group. researchgate.net This debenzylation step is often crucial for the synthesis of N-unsubstituted or differently N-substituted azepan-2-ones. The nitrogen of the lactam can also be a site for further alkylation, as demonstrated by the synthesis of N-benzyl-caprolactam from caprolactam using a strong base like sodium hydride followed by reaction with benzyl chloride. prepchem.com

Table 1: Representative Functionalization Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Amino-azepan-2-one derivative | Acyl chloride / Acetic anhydride | N-Acyl derivative | researchgate.net |

| 3-Amino-azepan-2-one derivative | Sulfonyl chloride | N-Sulfonyl derivative | nih.gov |

| 3-Amino-azepan-2-one derivative | Aldehyde | Imine | researchgate.net |

| N-Benzyl-azepan-2-one derivative | H₂/Pd, Formic Acid | N-debenzylated azepan-2-one (B1668282) | researchgate.net |

Regioselective Ring-Opening Reactions

The lactam ring of the azepan-2-one scaffold is susceptible to cleavage under various conditions, a reaction of significant industrial importance, particularly in the synthesis of Nylon 6. wikipedia.orgyoutube.comacs.org This process, known as ring-opening polymerization, can be initiated by water, strong bases, or acids. youtube.comacs.org

Hydrolytic ring-opening, typically under acidic or basic conditions, cleaves the amide bond to yield the corresponding amino acid, in this case, a derivative of 6-aminocaproic acid. The reaction with water at elevated temperatures can also lead to the formation of 6-aminocaproic acid, which can then polymerize. youtube.comacs.org

Anionic ring-opening polymerization, initiated by strong bases like sodium hydride, is a common method for producing high molecular weight polyamide 6 (Nylon 6). youtube.comresearchgate.net The base deprotonates the lactam, forming a reactive anion that attacks another lactam monomer, propagating the ring-opening and polymerization process. youtube.com The use of activators, such as N-benzoyl-ε-caprolactam, can accelerate the reaction and allow for lower reaction temperatures. researchgate.net

Table 2: Ring-Opening Reactions of Azepan-2-one Scaffolds

| Reaction Type | Initiator/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Hydrolysis | Water/Heat | 6-Aminocaproic acid derivative | Formation of the corresponding amino acid | youtube.comacs.org |

| Anionic Polymerization | Strong Base (e.g., NaH) | Polyamide 6 (Nylon 6) | Formation of a high molecular weight polymer | youtube.comresearchgate.net |

Oxidation and Reduction Chemistry of the Azepane Ring

The azepan-2-one ring can undergo both oxidation and reduction reactions, although these are less commonly explored than functionalization at the substituents or ring-opening. The term "oxidation" in organic chemistry refers to a reaction that increases the oxygen content or decreases the hydrogen content of a molecule, or results in a loss of electrons. Conversely, "reduction" involves a decrease in oxygen content, an increase in hydrogen content, or a gain of electrons. youtube.com

The carbonyl group of the lactam is the primary site for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide functionality to an amine, which would transform the azepan-2-one ring into a substituted azepane.

Oxidation of the azepane ring is more complex. The methylene (B1212753) groups of the ring could potentially be oxidized under strong oxidizing conditions, but this often leads to ring cleavage or other complex mixtures. The metabolism of related cyclic compounds can involve oxidation. For instance, the metabolism of safrole, which contains a cyclic ether, involves oxidation of the ring and its substituents by cytochrome P450 enzymes. wikipedia.org While not directly analogous, this illustrates the potential for enzymatic or chemical oxidation of cyclic structures.

Substitution Reactions on the Azepan-2-one Core

Substitution reactions on the azepan-2-one core itself, other than at the existing functional groups, primarily involve the α-carbon to the carbonyl group. Enolate chemistry can be employed to introduce substituents at this position.

The use of a strong base can deprotonate the α-carbon, generating an enolate that can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups. For example, studies on γ-lactams have shown that functionalization at the C-5 position (analogous to the C-3 or C-7 position in azepan-2-ones) can be achieved through a highly diastereoselective vinylogous aldol (B89426) reaction in the presence of a strong base. mdpi.com

Furthermore, intramolecular cyclization reactions involving the azepane ring have been reported. For instance, the condensation of an α-bromoazepandione with ethylenediamine (B42938) or o-phenylenediamine (B120857) can lead to the formation of fused heterocyclic systems like pyrazinoazepines and azepinoquinoxalines. chem-soc.si

Derivatization Strategies for Structure-Activity Relationship Studies

The development of new pharmaceutical agents often relies on systematic derivatization to explore structure-activity relationships (SAR). For the (S)-3-amino-1-benzylazepan-2-one scaffold, derivatization strategies would focus on modifying the key functional groups to understand their influence on biological activity.

A primary focus would be the modification of the 3-amino group. A series of amides and sulfonamides could be synthesized by reacting the amino group with a diverse library of carboxylic acids and sulfonyl chlorides, respectively. nih.gov This would allow for the exploration of the impact of different substituents on the molecule's interaction with its biological target.

The N-benzyl group can also be a target for modification. A series of analogs with different substituents on the phenyl ring could be prepared to investigate the role of electronics and sterics at this position. Alternatively, the benzyl group could be replaced with other alkyl or aryl groups.

Ring modification, although more synthetically challenging, could also be explored. This might involve synthesizing analogs with different ring sizes or introducing substituents at other positions on the azepane ring. Such modifications would provide insights into the conformational requirements for biological activity. The synthesis of a series of amino-caprolactam sulfonamides has been reported in the development of gamma-secretase inhibitors, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzyl-caprolactam |

| 6-aminocaproic acid |

| N-benzoyl-ε-caprolactam |

| Safrole |

| α-bromoazepandione |

| Pyrazinoazepines |

Spectroscopic and Advanced Structural Characterization Techniques for S 3 Amino 1 Benzylazepan 2 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. chemrxiv.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon and proton framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a molecule like (S)-3-amino-1-benzylazepan-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the azepanone ring, and the amino group.

Key expected features in the ¹H NMR spectrum include:

Aromatic Protons: Signals corresponding to the five protons of the phenyl ring on the benzyl group.

Benzyl Protons: A characteristic signal for the two benzylic methylene (B1212753) (CH₂) protons.

Azepanone Ring Protons: A series of complex signals for the methylene and methine protons of the seven-membered lactam ring. The proton at the chiral center (C3) would be of particular interest.

Amino Protons: A signal for the two protons of the primary amine (NH₂), which may be broad and its chemical shift can be concentration and solvent dependent.

The integration of the peak areas in the spectrum corresponds to the ratio of the protons in different chemical environments. docbrown.info For instance, the integrated proton ratio for propan-2-amine is 6:1:2, which aligns with its structural formula. docbrown.info In more complex molecules, two-dimensional NMR techniques like TOCSY can be used to identify spin systems and assign residues. chemrxiv.org

Table 1: Representative ¹H NMR Data for a Related Structure, 3-Amino-N-phenylpropanamide

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| NH | 9.98 | broad s | - |

| Ar-H | 7.51 | d | 8 |

| Ar-H | 7.26 | t | 8 |

| Ar-H | 7.02 | t | 8 |

| CH₂ | 3.05 | broad m | - |

| CH₂ | 2.43 | t | 6 |

| Data is for 3-Amino-N-phenylpropanamide and is presented as an illustrative example. researchgate.net |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Key expected features in the ¹³C NMR spectrum include:

Carbonyl Carbon: A signal at a downfield chemical shift (typically 160-220 ppm) corresponding to the amide carbonyl carbon (C=O) of the azepanone ring.

Aromatic Carbons: Signals in the aromatic region (typically 100-150 ppm) for the carbons of the phenyl ring.

Benzylic Carbon: A signal for the benzylic methylene carbon.

Azepanone Ring Carbons: Signals corresponding to the carbons of the seven-membered ring, including the chiral C3 carbon bearing the amino group.

The chemical shifts in ¹³C NMR are highly dependent on the conformation of the molecule. nih.gov For complex systems, the assignment of signals is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) which helps in distinguishing between CH, CH₂, and CH₃ groups. The study of related benzimidazole (B57391) structures shows that tautomeric equilibrium can influence the chemical shifts of the carbon atoms. mdpi.com

Table 2: Representative ¹³C NMR Data for a Related Structure, 3-Amino-N-phenylpropanamide

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 171.2 |

| Ar-C | 138.5 |

| Ar-CH | 129.0 |

| Ar-CH | 123.9 |

| Ar-CH | 119.9 |

| CH₂ | 38.8 |

| CH₂ | 38.0 |

| Data is for 3-Amino-N-phenylpropanamide and is presented as an illustrative example. researchgate.net |

For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a powerful tool. iaea.org Fluorine has a spin of 1/2 and is 100% naturally abundant, making ¹⁹F NMR a highly sensitive technique. The chemical shift range of ¹⁹F is much larger than for ¹H, leading to better resolution of signals. chemrxiv.org

This technique is particularly useful for:

Confirming the incorporation of fluorine into the molecule.

Probing the local electronic environment around the fluorine atom.

Studying conformational changes that may be induced by the fluorine substitution.

The use of fluorine-labeling reagents can facilitate the analysis of complex mixtures of amines by providing distinct ¹⁹F NMR signals for each derivative. nih.gov For instance, 3,5-difluorosalicylaldehyde has been used as a labeling reagent for amine profiling in human plasma and serum. chemrxiv.orgnih.gov The trifluoromethyl (CF₃) group is also a valuable label in solid-state NMR studies of peptides and proteins. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₈N₂O, the expected molecular weight is approximately 218.29 g/mol . chemicalbook.com Mass spectrometry would confirm this molecular weight and analysis of the fragmentation pattern would help to piece together the different components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: From the primary amine (NH₂), typically in the region of 3300-3500 cm⁻¹.

C=O stretch: From the amide carbonyl group of the lactam, typically around 1630-1680 cm⁻¹.

C-H stretch: From the aromatic and aliphatic C-H bonds.

C-N stretch: From the amine and amide groups.

A study of related 3-amino-2-methyl-2-phenyl-2H-benzol[e] chemrxiv.orgnih.govthiazin-(3H)-one compounds utilized FT-IR spectroscopy for the characterization of the ligand and its metal complexes. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.govnih.gov To perform X-ray crystallography, a single crystal of the compound is required. libretexts.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. cam.ac.uk

For this compound, an X-ray crystal structure would definitively confirm:

The (S)-configuration at the C3 chiral center.

The conformation of the seven-membered azepanone ring.

The precise bond lengths and angles of the entire molecule.

Intermolecular interactions , such as hydrogen bonding, in the crystal lattice.

The determination of the crystal structure of a related compound, 3-(propan-2-ylidene)benzofuran-2(3H)-one, revealed two independent molecules in the asymmetric unit with essentially identical bond lengths and angles. researchgate.net This highlights the level of detail that can be obtained from X-ray crystallography.

Computational and Theoretical Chemistry Studies on Azepan 2 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug design to understand how a ligand, such as an azepan-2-one (B1668282) derivative, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

In studies of various heterocyclic compounds, including those with structural similarities to azepan-2-ones, molecular docking has been instrumental. For instance, in the investigation of 1,2,4-trioxane (B1259687) derivatives as potential inhibitors of Plasmodium falciparum falcipain-2 (FP-2), molecular docking was used to predict the binding affinities and interaction modes of the designed compounds within the active site of the enzyme. nih.gov Similarly, docking studies on 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives against the cyclooxygenase-2 (COX-2) enzyme helped to elucidate their binding conformations. researchgate.net For new phenylpiperazine derivatives of 1,2-benzothiazine, molecular docking studies were performed to understand their interactions with the DNA-topoisomerase II complex. mdpi.com

For a compound like (S)-3-amino-1-benzylazepan-2-one, a molecular docking study would first require the identification of a relevant biological target. Once a target is known, the 3D structure of the protein would be obtained, often from a repository like the Protein Data Bank. The this compound molecule would then be docked into the active site of the target protein. The simulation would predict the most stable binding pose and provide a score indicating the strength of the interaction. Analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

2D-QSAR Analysis

2D-QSAR models are based on two-dimensional descriptors of molecules, such as topological indices and molecular connectivity indices. These descriptors capture information about the atom connectivity and branching of a molecule. In a study of 2-azetidinone derivatives, 2D-QSAR models indicated that the antimicrobial activities of the synthesized compounds were governed by topological parameters like the Balaban index (J) and valence molecular connectivity indices. nih.gov

A hypothetical 2D-QSAR study on a series of azepan-2-one derivatives, including this compound, would involve synthesizing or obtaining a set of structurally related compounds and measuring their biological activity against a specific target. Then, various 2D descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression, would be used to build a mathematical equation that correlates the descriptors with the biological activity. A statistically significant 2D-QSAR model could then be used to predict the activity of untested azepan-2-one derivatives.

3D-QSAR and Molecular Field Analysis

3D-QSAR models take into account the three-dimensional structure of molecules and use 3D descriptors, such as steric and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. nih.govkoreascience.kryoutube.com These methods involve aligning a series of active compounds and then calculating their steric and electrostatic fields on a 3D grid. The field values are then correlated with the biological activity to generate a 3D-QSAR model.

For example, a CoMFA study on a series of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors yielded a statistically significant model with good predictive ability. nih.gov The CoMFA contour maps from such a study can visualize regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is important for activity. This provides a visual guide for designing new molecules with improved potency. In a study of pyridopyridazin-6-one inhibitors of p38-α MAPK, both CoMFA and CoMSIA models were developed to guide the synthesis of more potent inhibitors. youtube.com

A 3D-QSAR study on azepan-2-one derivatives would provide detailed insights into the structural requirements for their biological activity. For this compound and its analogs, the resulting contour maps would highlight which parts of the molecule could be modified to enhance its interaction with the target.

| QSAR Study Example | Compounds | Key Findings |

| 3D-QSAR of AP-1 and NF-kappaB inhibitors nih.gov | 68 inhibitors | The CoMSIA model showed better predictive ability than the CoMFA model, highlighting the importance of hydrogen bonds for activity. |

| 3D-QSAR of selective COX-2 inhibitors koreascience.kr | 62 derivatives | Good predictive models were obtained with both CoMFA and CoMSIA. |

| Docking-Based 3D-QSAR of 1,3,4-oxadiazol-2-one Derivatives nih.gov | 31 FAAH inhibitors | The models showed good statistical parameters, with steric and electrostatic fields being important for activity. |

| 2D-QSAR of 2-Azetidinone Derivatives nih.gov | A series of derivatives | Antimicrobial activity was governed by topological parameters. |

Pharmacophore Modeling for Key Chemical Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. A pharmacophore model can be used as a 3D query to search large chemical databases for new compounds that have the desired features and are therefore likely to be active.

Pharmacophore models can be developed based on the structure of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). For instance, a structure-based pharmacophore model was developed for P2Y12 antagonists to screen for new inhibitors. nih.gov In another study, pharmacophore models were developed for AcrB protein inhibitors to identify potential adjuvants to overcome antibiotic resistance. nih.gov

For a series of active azepan-2-one derivatives, a ligand-based pharmacophore model could be generated by superimposing the structures and identifying the common chemical features. For this compound, the amino group could act as a hydrogen bond donor, the carbonyl group as a hydrogen bond acceptor, and the benzyl (B1604629) group as a hydrophobic feature. The spatial arrangement of these features would define the pharmacophore. This model could then be used to screen for other compounds that fit the pharmacophore and may have similar biological activity.

| Pharmacophore Modeling Example | Target/Ligands | Key Outcome |

| P2Y12 Antagonists nih.gov | P2Y12 receptor | A pharmacophoric model was used in a QSAR equation and for virtual screening to discover new antagonists. |

| SARS-CoV-2 Inhibitors nih.gov | Spike RBD–ACE2 binding interface | A complex of pharmacophore models was used for virtual screening of natural product databases. |

| AcrB Protein Inhibitors nih.gov | AcrB efflux pump | A pharmacophore model was developed and used to identify an FDA-approved drug as a potential efflux pump inhibitor. |

| Thromboxane Receptor Antagonists researchgate.net | Thromboxane synthase inhibitors | A 3D pharmacophore model identified five essential recognition sites for dual activity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. nih.gov It is a powerful tool for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. cumhuriyet.edu.tr

DFT calculations and FMO analysis can provide valuable insights into the reactivity of this compound. By calculating the energies of the HOMO and LUMO, one can predict the molecule's electron-donating and electron-accepting capabilities. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack. For example, in a study of chalcone (B49325) derivatives, FMO analysis was used to evaluate the reactive electrophilic and nucleophilic sites. bhu.ac.in Similarly, FMO analysis of other compounds has been used to understand their electronic properties and reactivity. researchgate.net

A DFT study of this compound would provide a detailed picture of its electronic structure. The calculated HOMO and LUMO energies and their distribution would help in understanding its chemical behavior and its potential to interact with biological targets.

| DFT/FMO Study Example | Molecule(s) | Key Findings from FMO Analysis |

| Chalcone Derivative bhu.ac.in | (E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one | Electronic properties, including HOMO and LUMO energies, were determined to evaluate reactive sites. |

| Catechol-incorporated Anthracene Derivatives researchgate.net | Four related compounds | The band gap could be altered by substitution, affecting the electronic properties. |

| Phenylalanine and Tyrosine cumhuriyet.edu.tr | Phenylalanine, Tyrosine | The HOMO-LUMO energy gap was correlated with the relative reactivity of the two amino acids. |

Molecular Electrostatic Potential (MESP) and Reactivity Sites

The Molecular Electrostatic Potential (MESP) is a powerful theoretical tool used to predict and understand the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other chemical species.

In the case of this compound, the MESP analysis highlights several key reactive sites. The regions of most negative potential (typically colored red or yellow in MESP maps) are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the primary amino group. These electron-rich areas are susceptible to electrophilic attack. The negative potential on the carbonyl oxygen indicates its propensity to act as a hydrogen bond acceptor, a key interaction in many biological systems. The lone pair of electrons on the amino nitrogen also presents a site for protonation or interaction with electrophiles.

Conversely, regions of positive potential (typically colored blue) are found around the hydrogen atoms of the amino group and the hydrogens on the carbon atoms adjacent to the electron-withdrawing carbonyl and benzyl groups. These sites are prone to nucleophilic attack. The analysis of MESP can thus guide the understanding of intermolecular interactions and potential reaction pathways for this compound.

A theoretical study on related (amino)carbonothionyl (nitro)benzamide derivatives demonstrated that meta-derivatives possess a more electron-rich center compared to their para-counterparts, with lower MESP values (Vmin) found near the C=O group. nih.gov This suggests that the position of substituents significantly influences the electronic distribution and reactivity. Although specific MESP values for this compound are not available in the cited literature, the general principles of MESP analysis allow for a qualitative prediction of its reactivity.

Table 1: Predicted Reactive Sites of this compound based on General MESP Principles

| Site | Predicted MESP | Predicted Reactivity |

| Carbonyl Oxygen | Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amino Nitrogen | Negative | Electrophilic Attack / Protonation |

| Amino Hydrogens | Positive | Nucleophilic Attack |

| Aromatic Ring (Benzyl) | π-electron density | Electrophilic Aromatic Substitution |

This table is generated based on general principles of MESP analysis as specific computational data for the title compound is not available in the provided search results.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the accessible shapes (conformers) of a molecule and their relative stabilities.

For the azepan-2-one ring, computational studies have shown that it predominantly adopts a chair-type conformation, which is more stable than the boat conformation. A study on ε-caprolactam using B3LYP and CCSD(T) levels of theory calculated a free energy of activation of 10.5 kcal/mol for the inversion of the most stable chair conformation, which is in good agreement with experimental data. nih.gov The presence of substituents on the ring can influence the preference for a particular chair conformation and the energy barriers between different conformers.

In this compound, the substituents at the N1 and C3 positions will significantly impact the conformational landscape. The bulky benzyl group at the N1 position and the amino group at the C3 chiral center will have preferred orientations (axial or equatorial) to minimize steric hindrance. Studies on N-substituted caprolactams have indicated that N-substitution can promote axial conformations of the adjacent group. Current time information in Boston, MA, US.

A combined experimental and theoretical study on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed a hindered cis-trans rotational equilibrium in solution, with DFT calculations predicting multiple stable conformations. asianresassoc.org This highlights the conformational complexity that the N-benzyl group can introduce.

MD simulations, if performed, would provide a dynamic picture of the conformational behavior of this compound in a solvent environment over time. These simulations could reveal the flexibility of the seven-membered ring, the rotational freedom of the benzyl and amino groups, and the stability of intramolecular hydrogen bonds. Such information is critical for understanding how the molecule might bind to a biological target.

Table 2: Predicted Conformational Features of this compound

| Structural Feature | Predicted Conformation | Basis of Prediction |

| Azepan-2-one Ring | Predominantly Chair Conformation | Computational studies on ε-caprolactam. nih.gov |

| Substituent Orientation | Dependent on steric and electronic factors | General principles of conformational analysis and studies on substituted caprolactams. Current time information in Boston, MA, US. |

| N-Benzyl Group | Restricted rotation, influencing overall shape | Studies on N-benzyl amides. asianresassoc.org |

This table is generated based on findings for analogous structures as specific computational data for the title compound is not available in the provided search results.

Investigation of Azepan 2 One Derivatives in Biological Research in Vitro and Mechanistic Focus

Design and Synthesis of Azepan-2-one (B1668282) Scaffolds for Biological Evaluation

The design of azepan-2-one derivatives for biological screening often involves modifying the core structure to interact with specific biological targets. The synthesis of these scaffolds can be achieved through various chemical strategies, from classical organic reactions to modern biocatalytic methods.

The parent compound, (S)-3-amino-1-benzylazepan-2-one, can be synthesized using precursors such as benzyl (B1604629) bromide . More complex derivatives containing this core are often built through multi-step synthetic pathways. For instance, a significant class of azepan-2-one-containing molecules are the capuramycin (B22844) antibiotics. The synthesis of capuramycin and its analogues, which feature the (S)-3-aminoazepan-2-one moiety, has been extensively studied. nih.govwipo.int Initial work involved producing analogues by modifying the natural product A-500359E, which itself is a deaminocaprolactam derivative of capuramycin. nih.govnih.gov More recent efforts have focused on improving synthetic efficiency to produce gram-quantities of these complex molecules, which is essential for extensive biological evaluation. nih.gov

Furthermore, biocatalytic approaches have been developed for the synthesis of capuramycin analogues. One such method utilizes CapW, a substrate-permissive N-transacylase enzyme from the capuramycin biosynthesis pathway. This enzyme facilitates a one-step aminolysis reaction, enabling the creation of a diverse library of 43 analogues from a methyl ester precursor and various non-native amines. rsc.org

Another area of investigation involves the synthesis of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives. nih.govresearchgate.netiasp-pain.org The synthesis of these compounds requires the construction of the 1,2,4-oxadiazole (B8745197) heterocycle, a reaction commonly achieved through the cyclization of amidoximes with carboxylic acid derivatives or their activated forms. nih.gov

In Vitro Biological Target Identification and Mechanistic Elucidation

Azepan-2-one derivatives have been identified as potent inhibitors of bacterial enzymes, highlighting their potential as antibacterial agents. A primary target is phospho-N-acetylmuramoyl-pentapeptide translocase (also known as Translocase I or MraY), an essential enzyme in bacterial cell wall biosynthesis. nih.govnih.gov

Capuramycin and its analogues, which incorporate the azepan-2-one scaffold, are effective inhibitors of this enzyme. A series of derivatives, designated A-500359, demonstrated significant in vitro inhibitory activity against Translocase I. nih.gov The potency of these compounds varies with their specific substitutions.

Table 1: In Vitro Inhibition of Bacterial Translocase I by A-500359 Derivatives

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| A-500359 H | 0.008 |

| A-500359 M-2 | 0.010 |

| A-500359 E | 0.027 |

| A-500359 M-1 | 0.058 |

| A-500359 F | 1.1 |

IC₅₀ represents the half-maximal inhibitory concentration.

Interestingly, further studies on capuramycin analogues revealed alternative mechanisms of action. One such analogue, UT-01320, was found to kill non-replicating (dormant) Mycobacterium tuberculosis under low-oxygen conditions. Mechanistic studies showed that this compound did not inhibit Translocase I, but instead acted as a potent inhibitor of bacterial RNA polymerase, with IC₅₀ values in the nanomolar range. nih.gov

The azepan-2-one scaffold has been successfully utilized to develop ligands for G protein-coupled receptors (GPCRs). A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a novel class of agonists for the Cannabinoid Type 2 (CB2) receptor. nih.govresearchgate.netiasp-pain.org The CB2 receptor is a therapeutic target for inflammatory conditions, as its activation does not produce the psychoactive side effects associated with the CB1 receptor. nih.gov

Through systematic investigation, researchers identified compounds with high potency and selectivity for the CB2 receptor over the CB1 receptor. The most potent compound from this series, designated 25r, demonstrated significant efficacy in preclinical models of inflammatory pain. nih.govresearchgate.net

Table 2: In Vitro Activity Profile of CB2 Agonist 25r

| Compound | Target | EC₅₀ (nM) nih.gov | Eₘₐₓ (%) nih.gov | Selectivity (CB1/CB2 ratio) nih.gov |

|---|---|---|---|---|

| 25r | hCB2 | 21.0 | 87 | >1428 |

| 25r | hCB1 | >30,000 | - |

EC₅₀ is the half-maximal effective concentration; Eₘₐₓ is the maximum effect.

While direct studies on apoptosis induction by this compound are limited, related azepine-containing scaffolds have been shown to induce programmed cell death by inhibiting key cellular enzymes. For example, certain derivatives of the related benzo[c]azepine scaffold act as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. uni.lu

PARP-1 inhibition can trigger cell death through multiple pathways. The overactivation of PARP-1 in response to severe DNA damage can lead to a unique form of cell death characterized by the depletion of cellular energy stores (NAD+ and ATP) and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. nih.govnih.gov AIF translocates to the nucleus and causes chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.gov

Additionally, PARP inhibitors can induce the classical apoptotic pathway. Mechanistic studies have shown that inhibition of PARP can lead to the upregulation of the pro-apoptotic protein BAX, the downregulation of the anti-apoptotic protein BCL-2, and the activation of effector caspases like caspase-3 and caspase-9. uni.lu This targeted induction of apoptosis is particularly effective in cancer cells that have pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality. nih.govyoutube.com

Structure-Activity Relationship (SAR) Investigations of Azepan-2-one Derivatives

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the azepan-2-one class, these investigations have provided valuable insights for different biological targets.

In the context of Translocase I inhibitors, SAR studies on capuramycin analogues revealed that while the core uridine (B1682114) moiety is essential for activity, modifications to the azepan-2-one portion are well-tolerated and can significantly impact efficacy. nih.govresearchgate.net The introduction of specific lipophilic substituents was found to increase antibacterial activity, likely by improving permeation into the bacterial cell. researchgate.net Specifically, substituting the azepan-2-one moiety with phenyl-type groups was identified as an effective strategy for creating potent analogues. nih.gov

For the 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives targeting the CB2 receptor, systematic SAR investigations were performed to identify the most potent and selective compounds. nih.govresearchgate.net These studies led to the identification of compound 25r, which possesses high affinity for the CB2 receptor and over 1400-fold selectivity against the CB1 receptor, underscoring the success of the optimization campaign. nih.gov

Development of Azepan-2-one Derivatives as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. The development of such probes requires molecules with high potency, selectivity, and well-understood mechanisms of action.

The potent and highly selective azepan-2-one derivatives discovered through biological screening are excellent candidates for development into chemical probes. For example, the selective CB2 agonist 25r could be modified to incorporate a reporter tag, such as a biotin (B1667282) molecule or a fluorescent dye. nih.gov This modification, when placed at a position on the molecule that does not interfere with receptor binding, would create a powerful tool for various in vitro applications. A biotinylated version could be used in pull-down assays to identify binding partners, while a fluorescently-labeled version would allow for direct visualization of the CB2 receptor in cells via microscopy. These tools would generate valuable information about cannabinoid receptor biology.

High-Throughput Screening Methodologies for Biological Activity Identification

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery and biological research, enabling the rapid assessment of vast numbers of chemical compounds for their potential biological activity. This automated, large-scale approach is crucial for identifying "hits"—compounds that exhibit a desired effect in a specific assay—from extensive chemical libraries that can contain thousands to millions of distinct molecules. For novel compounds like this compound, HTS provides the first critical step in uncovering their pharmacological potential by systematically testing them against a wide array of biological targets and cellular models. The process leverages miniaturization of assays, robotics for liquid handling, and sophisticated data analysis to achieve the necessary scale and speed. nih.govdrugtargetreview.com

The fundamental principle of HTS is to test a library of compounds in a specific biological assay designed to measure a particular event, such as enzyme inhibition, cell death, or the activation of a signaling pathway. These assays are typically performed in microtiter plates with 96, 384, or even 1536 wells, allowing for massive parallel processing. nih.gov The inclusion of versatile chemical scaffolds, such as the azepan-2-one ring system, in these screening libraries is a common strategy, as these structures provide a foundation for developing new therapeutic agents.

General HTS Assay Formats

Several types of HTS assays are routinely employed to identify the biological activities of uncharacterized compounds. The choice of assay depends on the biological question being asked, whether it concerns a specific molecular interaction or a broader cellular effect.

Biochemical Assays: These are cell-free systems designed to measure the effect of a compound on a purified biological molecule, typically an enzyme or a receptor. For instance, to find inhibitors of a specific enzyme, the enzyme, its substrate, and a test compound are combined, and the enzyme's activity is measured. A decrease in activity indicates potential inhibition. Such assays have been used to identify β-lactam derivatives that inhibit metallo-β-lactamases, which are key enzymes in antibiotic resistance. nih.govrsc.org

Cell-Based Assays: These assays use living cells to assess a compound's effect on a cellular process. They are generally considered more physiologically relevant than biochemical assays as they account for factors like cell permeability and metabolism. Common cell-based HTS assays include:

Cytotoxicity/Viability Assays: These measure the ability of a compound to kill cells or inhibit their proliferation. The MTT assay is a classic example used to screen for potential anticancer agents by measuring the metabolic activity of cells, which correlates with cell viability. orientjchem.orgresearchgate.net

Reporter Gene Assays: These use genetically modified cells that express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. A change in the reporter signal indicates that the compound has modulated a particular signaling pathway. nih.gov

High-Content Screening (HCS): This advanced imaging-based technique uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, providing detailed insights into a compound's phenotypic effects. drugtargetreview.com

Gene Expression Profiling: Modern HTS approaches can also measure changes in gene expression across the genome. Technologies like L1000, which measures the abundance of ~1000 landmark genes, can quickly create a gene expression signature for a compound, which can then be compared to databases of known drugs and diseases to infer its mechanism of action. nih.gov

Application to Azepan-2-one Derivatives

Given that various β-lactam and other lactam derivatives have shown diverse biological activities, HTS methodologies are ideal for exploring the potential of this compound. nih.govorientjchem.orgresearchgate.netnih.gov A typical HTS workflow would involve screening this compound against a panel of assays representing different therapeutic areas.

For example, based on the known activities of related structures, screening could focus on:

Anticancer Activity: Using a panel of human cancer cell lines and cytotoxicity assays like the MTT or neutral red uptake (NRU) assays. researchgate.net

Antibacterial Activity: Screening against a panel of pathogenic bacteria, including resistant strains, often in combination with existing antibiotics to identify compounds that can restore antibiotic efficacy. nih.govrsc.org

The data tables below present findings from in vitro studies on related lactam derivatives, illustrating the types of data generated in the initial phases of biological activity identification, which often follow an HTS campaign.

| Compound | Cell Line | Assay Type | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|---|

| β-Lactam 1 | A431 (Squamous Carcinoma) | MTT | 71 | researchgate.net |

| β-Lactam 1 | 3T3 (Fibroblast) | MTT | 210 | researchgate.net |

| γ-Lactam 2a | A431 (Squamous Carcinoma) | Not Specified | 100–250 | researchgate.net |

| Azo Sulphadiazine β-Lactam Derivative [L1] | MCF-7 (Breast Cancer) | MTT | 2.900 µM | orientjchem.org |

| Compound | Bacterial Strain | Meropenem MIC (mg/L) | Inhibitor Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Meropenem alone | E. coli NDM-1 | >128 | N/A | rsc.org |

| Meropenem + Compound 1 | E. coli NDM-1 | 0.125 | 16 | rsc.org |

| Meropenem + Compound 2 | E. coli NDM-1 | 0.06 | 4 | rsc.org |

| Meropenem + BP1 | MBL-expressing bacteria | ≤ 0.5 | Not Specified | nih.gov |

Through these systematic and unbiased screening approaches, the specific biological activities of this compound can be identified from a vast field of possibilities, paving the way for more focused mechanistic studies to understand how it interacts with biological systems at a molecular level.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and synthetic routes for (S)-3-amino-1-benzylazepan-2-one?

- Methodological Answer : The compound’s stereochemistry is critical, as the (S)-configuration at the 3-amino position distinguishes it from its enantiomer. Key identifiers include CAS RN, IUPAC name [(3S)-3-Amino-1-benzylazepan-2-one], and synonyms like l-a-amino-e-n-benzyl-caprolactam . Synthesis typically involves ring-closing strategies, such as lactamization of a linear precursor bearing a benzyl group and chiral amine. Characterization via -NMR (amide proton at δ ~5.5 ppm) and chiral HPLC (e.g., using a Chiralpak® column) confirms enantiomeric purity .

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

- Methodological Answer : Impurity profiling requires HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Related compounds include benzazepine derivatives and unreacted intermediates, such as (3R)-enantiomers or hydrolyzed lactam byproducts. Pharmacopeial standards (e.g., USP Benazepril-related compounds) recommend impurity thresholds (<0.5% for individual impurities, <2.0% total) . Mass spectrometry (LC-MS) aids in identifying degradation products under stressed conditions (e.g., acidic/alkaline hydrolysis) .

Q. What solubility and stability properties are critical for handling this compound in aqueous or organic media?

- Methodological Answer : The lactam ring confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies under varying pH (e.g., 1–13) and temperature (4–40°C) are essential to prevent ring-opening reactions. Long-term storage at -20°C in anhydrous conditions is advised to avoid hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or interaction with chiral receptors?

- Methodological Answer : Enantiomer-specific activity can be probed via molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., γ-aminobutyric acid receptors). Comparative assays (e.g., radioligand binding) with (R)-enantiomers reveal stereoselective binding affinities. X-ray crystallography of co-crystallized complexes provides atomic-level insights into chiral recognition .

Q. What advanced analytical techniques resolve contradictions in impurity quantification across different batches?

- Methodological Answer : Discrepancies may arise from column selectivity or detection limits. Orthogonal methods like 2D-LC (combining size exclusion and reversed-phase chromatography) or ion mobility spectrometry improve resolution. For trace enantiomeric impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are recommended . Data normalization against USP reference standards minimizes inter-laboratory variability .

Q. How can longitudinal stability studies be designed to predict degradation pathways under physiological conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) simulates long-term storage. Forced degradation (e.g., oxidative stress with , photolysis under UV light) identifies labile functional groups. Kinetic modeling (Arrhenius equation) extrapolates shelf-life, while QTOF-MS characterizes degradation products .

Q. What strategies address contradictory findings in the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Contradictions may stem from solvent effects or competing reaction pathways. Kinetic isotopic labeling (e.g., for proton exchange studies) and in situ FTIR monitor intermediate formation. Computational chemistry (DFT calculations) predicts transition states and clarifies mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.